molecular formula C17H21NO4 B600824 Galanthamine N-Oxide CAS No. 134332-50-6

Galanthamine N-Oxide

Cat. No. B600824
M. Wt: 303.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galanthamine N-Oxide is an alkaloid obtained from the bulbs of Zephyranthes concolor . It is a prominent inhibitor of substrate accommodation in the active site of the Torpedo californica AChE (TcAChE), hAChE, and hBChE enzymes .


Synthesis Analysis

Galanthamine is a centrally acting, selective, reversible, and competitive acetylcholinesterase (AChE) inhibitor . Due to the scarce supplies from threatened botanical sources and the high cost of its isolation from daffodils, several total syntheses have been reported to produce this drug . The review summarizes the current state of the art concerning the chemistry and biology of galanthamine .


Molecular Structure Analysis

The molecular structure of Galanthamine N-Oxide is C17H21NO4 . More detailed information about its structure can be found on the PubChem database .


Chemical Reactions Analysis

Galanthamine N-Oxide is an oxidized alkaloid . It inhibits electric eel acetylcholinesterase (AChE) with an EC50 of 26.2 μM . More detailed information about its chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of Galanthamine N-Oxide can be found on the PubChem database . More detailed information about its properties can be found in the referenced papers .

Scientific Research Applications

  • Specific Scientific Field : Neuroscience
  • Summary of the Application : Galanthamine is used in the treatment of Alzheimer’s disease, poliomyelitis, and other neurological diseases . It’s a long-acting, selective, reversible, and competitive acetylcholinesterase inhibitor .
  • Results or Outcomes : Galanthamine has been found to have significant neuroprotective effects . It’s currently being extracted from various plants for the treatment of Alzheimer’s disease .
  • Neuroprotection : Galanthamine N-Oxide has been found to decrease cell death induced by cobalt chloride in SH-SY5Y neuroblastoma cells when used at a concentration of 6.25 µM . This suggests potential applications in neuroprotection and the treatment of neurodegenerative disorders.

  • Acetylcholinesterase Inhibition : Galanthamine N-Oxide is an inhibitor of Acetylcholinesterase (AChE) in vitro . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain that is involved in memory and learning. By inhibiting AChE, Galanthamine N-Oxide could potentially enhance cognitive function, making it a potential treatment for disorders like Alzheimer’s disease.

  • Nicotinic Acetylcholine Receptor Potentiation : Galanthamine N-Oxide is a metabolite of Galanthamine, which is known to potentiate Nicotinic Acetylcholine Receptors (nAChR) . These receptors play a crucial role in the nervous system, and their potentiation could have various therapeutic applications.

  • Phytochemical Production : Galanthamine N-Oxide is found in various plants, including Lycoris sanguinea . It’s an active metabolite of the acetylcholinesterase (AChE) inhibitor and nicotinic acetylcholine receptor (nAChR) potentiator galantamine . This suggests potential applications in phytochemical production and plant biotechnology .

  • In Vitro Biosynthesis : Due to the increased demand for galanthamine and the limited availability of plant sources, in vitro culture of galanthamine-producing species has attracted the attention of researchers as an alternative approach for its sustainable production . This could potentially apply to Galanthamine N-Oxide as well.

  • Neuroblastoma Treatment : Galanthamine N-Oxide decreases cell death induced by cobalt chloride in SH-SY5Y neuroblastoma cells when used at a concentration of 6.25 µM . This suggests potential applications in the treatment of neuroblastoma, a type of cancer that develops from immature nerve cells.

Safety And Hazards

Galanthamine N-Oxide is toxic if swallowed or inhaled, and it may cause skin irritation or an allergic skin reaction . More detailed safety and hazards information can be found in the referenced papers .

properties

IUPAC Name

(1S,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROQBKNDGTWXET-FVWDGWMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173681
Record name Galanthamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galanthamine N-Oxide

CAS RN

199014-26-1, 134332-50-6
Record name Galanthamine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199014261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galanthamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4aS-(4aalpha, 6beta, 8aR*)]-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro [3a,3,2,-ef][2]benzazepin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GALANTAMINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6AF61T5WO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
53
Citations
LR Tallini, L Torras-Claveria, WS Borges, M Kaiser… - Molecules, 2018 - mdpi.com
… Ungiminorine N-oxide, homolycorine N-oxide, O-methyllycorenine N-oxide, galanthamine N-oxide, sanguinine N-oxide, lycoramine N-oxide and undulatine N-oxide are examples of …
Number of citations: 25 www.mdpi.com
A Mary, DZ Renko, C Guillou, C Thal - Tetrahedron letters, 1997 - Elsevier
… 10 The selective demethylation of the galanthamine N-oxide 2 in the presence of iron salts … 8b In summary, we have demonstrated that reaction of the galanthamine N-oxide 2 under non…
Number of citations: 55 www.sciencedirect.com
M KIHARA, K KONISHI, L XU… - Chemical and …, 1991 - jstage.jst.go.jp
… Previously, we reported the isolation of several new alkaloids, galanthamine N-oxide (1), … with sixteen known alkaloids, hippeastrine (8), galanthamine N—oxide (1), galanthamine (4), …
Number of citations: 58 www.jstage.jst.go.jp
S Berkov, F Viladomat, C Codina… - Journal of mass …, 2012 - Wiley Online Library
… With the exception of galanthamine-N-oxide and N-formylnorgalanthamine, the galanthamine-type compounds showed abundant [M] +. and [MH] + ions. A typical fragmentation …
D Renko, A Mary, C Guillou, P Potier, C Thal - Tetrahedron letters, 1998 - Elsevier
… Abstract : Galanthamine N-oxide 2 undergoes a Pohmovski-Potier reaction to give the … Thus, addition of excess trifluoroacetic anhydride (TFAA) to galanthamine N-oxide 2 (obtained as …
Number of citations: 11 www.sciencedirect.com
R Reyes-Chilpa, S Berkov, S Hernández-Ortega… - Molecules, 2011 - mdpi.com
… Chlidanthine (1, 50 mg) crystallized spontaneously from fraction C dissolved in MeOH, while galanthamine-N oxide (3, 83 mg) was obtained after CC (silica Gel 60, EtOAc/MeOH 1:3) of …
Number of citations: 37 www.mdpi.com
M Kihara, L XU, K KONISHI, K KIDA… - Chemical and …, 1994 - jstage.jst.go.jp
… Fraction IV-B was subjected to PTLC (SiOz, solvent 4) to aflord an oil (Rf 059—069, 75.1 mg), which was further separated by PTLC (Alzoar solvent I) to give galanthamine N—oxide (7) (…
Number of citations: 39 www.jstage.jst.go.jp
P Keglevich, C Szántay, L Hazai - Mini Reviews in Medicinal …, 2016 - ingentaconnect.com
… In the course of this reaction, the galanthamine-N-oxide (36) was reacted with hydrated ferrous sulfate in methanol to provide … galanthamine N-oxide …
Number of citations: 7 www.ingentaconnect.com
N Cortes, K Sierra, F Alzate, EH Osorio… - Phytochemical …, 2018 - Wiley Online Library
… Based on the results obtained by the molecular docking simulations, we can conclude that galanthamine, galanthamine N-oxide and powelline are the most prominent inhibitors of …
L Ruschel Tallini, L Torras Claveria… - Molecules, 2018, vol …, 2018 - diposit.ub.edu
… Ungiminorine N-oxide, homolycorine N-oxide, O-methyllycorenine N-oxide, galanthamine N-oxide, sanguinine N-oxide, lycoramine N-oxide and undulatine N-oxide are examples of …
Number of citations: 0 diposit.ub.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.